6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine
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Overview
Description
Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis and Chemical Properties
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : A novel strategy for the convenient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation, featuring short reaction times and high yields was developed (Zheng et al., 2014).
- Microwave Irradiation Synthesis : Novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate under microwave irradiation (Yang et al., 2015).
Applications in Drug Discovery and Biological Studies
- Synthesis of Fluorinated Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-b]pyridines : The compounds were prepared from 6-aminouracils and 5-aminopyrazoles, respectively, in good yields, indicating potential pharmaceutical applications (Takahashi et al., 2004).
- Anticancer Activity of Triazolopyrimidines : A series of triazolopyrimidines as anticancer agents were synthesized, showing unique mechanisms of tubulin inhibition and potential for overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).
Innovative Synthesis Methods
- Oxidative Cyclization Using N-Chlorosuccinimide : Triazolopyridines were synthesized using the chlorinated agent NCS under mild conditions, indicating a promising method for creating compounds with pharmaceutical applications (El-Kurdi et al., 2021).
Other Potential Applications
- Antifungal Activity : Some synthesized compounds exhibit weak antifungal activity, suggesting potential for further exploration in antifungal drug development (Mishchuk et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)3-1-4-5(10-2-3)12-13-11-4/h3H,1-2H2,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACQAUGBPHQORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=NNN=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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